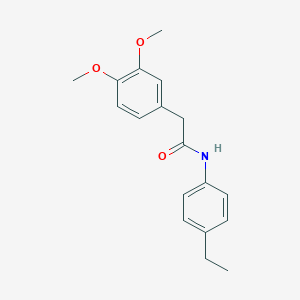
2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound is also known as eticyclidine or ETC and is a derivative of phencyclidine (PCP). The unique chemical structure of ETC has led to extensive research to understand its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The exact mechanism of action of ETC is not fully understood, but it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This action results in the inhibition of glutamate neurotransmission, leading to the dissociative and anesthetic effects seen with ETC use.
Biochemical and Physiological Effects:
ETC has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. ETC has also been shown to decrease the release of excitatory neurotransmitters, such as glutamate and acetylcholine. This action may contribute to the anesthetic and dissociative effects seen with ETC use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETC in lab experiments is its ability to produce dissociative and anesthetic effects similar to PCP, while having a slightly different chemical structure. This allows researchers to study the pharmacological properties of ETC in comparison to PCP, potentially leading to the development of new treatments for psychiatric disorders.
One limitation of using ETC in lab experiments is its potential for abuse and addiction. ETC has been shown to have psychoactive effects similar to PCP, which can lead to its abuse and addiction. Researchers must take precautions to prevent the misuse of ETC in lab experiments.
Orientations Futures
Future research on ETC should focus on its potential use in treating depression, anxiety, and other psychiatric disorders. Studies should also investigate the potential side effects and risks associated with ETC use, as well as its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action of ETC and its potential pharmacological properties.
Méthodes De Synthèse
The synthesis of ETC involves the reaction of 3,4-dimethoxybenzaldehyde and 4-ethylphenylmagnesium bromide, followed by the addition of acetic anhydride. This reaction produces ETC as a white crystalline solid with a melting point of 121-123°C.
Applications De Recherche Scientifique
ETC has been extensively studied for its potential pharmacological properties. It has been found to have analgesic, anesthetic, and dissociative effects similar to PCP. ETC has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-4-13-5-8-15(9-6-13)19-18(20)12-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Clé InChI |
XBMJJYYDECNVMV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



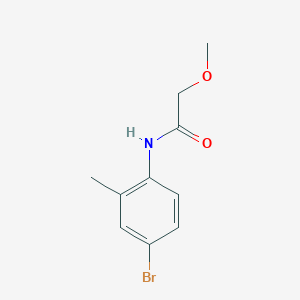

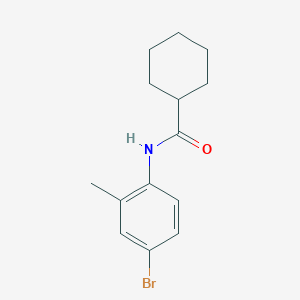
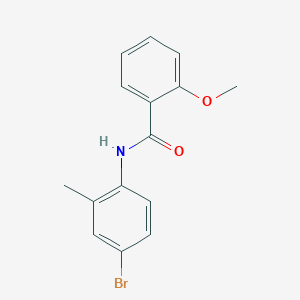

![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)



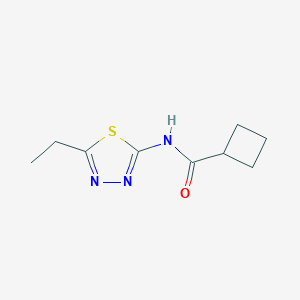
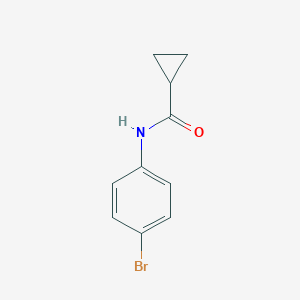
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)

